molecular formula C8H9ClN2O2 B1617368 Urea, N-(4-chlorophenyl)-N'-methoxy- CAS No. 28443-49-4

Urea, N-(4-chlorophenyl)-N'-methoxy-

Cat. No. B1617368
CAS RN: 28443-49-4
M. Wt: 200.62 g/mol
InChI Key: KKFFZZYRIFWCNG-UHFFFAOYSA-N
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Description

“Urea, N-(4-chlorophenyl)-N’-methoxy-” is a chemical compound with the formula C7H7ClN2O. It is also known by other names such as Urea, (p-chlorophenyl)-; (p-Chlorophenyl)urea; p-CPU; 4-Chlorophenylurea; Urea, 1- (p-chlorophenyl)-; 1- (p-Chlorophenyl)urea; N- (4-chlorophenyl)urea . It appears as a colorless crystal, insoluble in water, but soluble in ethanol .


Molecular Structure Analysis

The molecular structure of “Urea, N-(4-chlorophenyl)-N’-methoxy-” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 170.596 .


Physical And Chemical Properties Analysis

“Urea, N-(4-chlorophenyl)-N’-methoxy-” is a colorless crystal. It is insoluble in water but soluble in ethanol . The molecular weight of the compound is 170.596 .

Scientific Research Applications

Crystal Structure and Biological Activities

  • The compound has been synthesized, and studies show it possesses insecticidal and fungicidal activities. This is significant for potential applications in agriculture and pest control (Li et al., 2006).

Role in Polymerization

  • Ureas with substituents like 4-chlorophenyl are used in the polymerization of epoxides, indicating their importance in materials science and industrial applications (Makiuchi et al., 2015).

Photodegradation and Hydrolysis Studies

  • Studies on substituted ureas, including those with 4-chlorophenyl groups, show specific behaviors under photodegradation and hydrolysis, which is relevant for environmental science and degradation of pesticides (Gatidou & Iatrou, 2011).

Potential Anti-Cancer Agents

  • Certain N,N'-diarylureas, including those with chlorophenyl groups, are being explored for their potential as anti-cancer agents due to their ability to inhibit cancer cell proliferation (Denoyelle et al., 2012).

Environmental Impact and Analysis

  • These compounds, including triclocarban which is structurally similar, have been studied for their environmental impact, particularly in aquatic environments, indicating their relevance in environmental monitoring and pollution studies (Halden & Paull, 2004).

Antioxidant Activity

  • Research has also been conducted on urea derivatives, which include chlorophenyl groups, for their antioxidant properties. This could have implications in healthcare and pharmaceutical industries (Reddy et al., 2015).

Corrosion Inhibition

  • Derivatives of urea including those with chlorophenyl have been studied for their use as corrosion inhibitors, an important application in materials engineering and industrial maintenance (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(4-chlorophenyl)-3-methoxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFFZZYRIFWCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337438
Record name Urea, N-(4-chlorophenyl)-N'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, N-(4-chlorophenyl)-N'-methoxy-

CAS RN

28443-49-4
Record name Urea, N-(4-chlorophenyl)-N'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F FIGHTING
Number of citations: 0

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